

Technical Comparison & Control Guide: 2-Azidoethyl Methanesulfonate

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Compound of Interest

Compound Name: 2-Azidoethyl methanesulfonate

CAS No.: 75178-70-0

Cat. No.: B105786

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CAS: 75178-70-0 | Molecular Formula: C₃H₇N₃O₃S | Class: Alkyl Sulfonate / Azide Linker

Executive Summary: The Dual-Nature Reagent

2-Azidoethyl methanesulfonate serves as a critical bifunctional linker, bridging small molecule synthesis and bioorthogonal "click" chemistry. Its methanesulfonate (mesylate) group acts as a highly reactive leaving group for nucleophilic substitution, while the azide moiety remains inert to most biological conditions until activated by specific catalysts (e.g., Cu(I) or strained alkynes).

However, this reactivity profile creates a cross-reactivity paradox: the same electrophilicity that drives efficient conjugation also drives non-specific alkylation of biological nucleophiles (DNA, Cysteine, Lysine), classifying it as a Mutagenic Impurity (MI). This guide compares its performance against halide alternatives and details protocols to quantify and control its off-target reactivity.

Mechanistic Profile & Cross-Reactivity

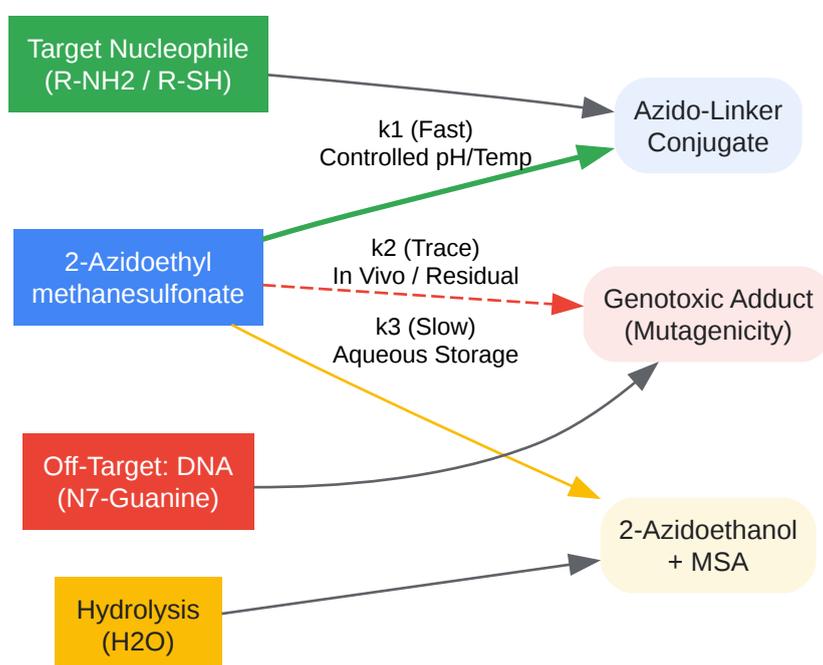
The reagent operates primarily via an S_N2 mechanism. The mesylate anion (MsO⁻) is a weak base and an excellent leaving group, facilitating attack by nucleophiles.

Reaction Pathways[1]

- Target Pathway (Desired): Attack by a specific amine or thiol in the synthesis of a PROTAC or ADC linker.
- Genotoxic Pathway (Cross-Reactivity): Attack by the N7-position of Guanine in DNA, leading to depurination and strand breaks (Ames Positive).
- Hydrolytic Pathway (Degradation): Attack by water, generating 2-azidoethanol and methanesulfonic acid (MSA).

Visualization: Competitive Reaction Kinetics

The following diagram illustrates the competitive landscape between the desired conjugation and off-target alkylation/hydrolysis.



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Figure 1: Competitive reaction pathways. k_1 represents the desired synthetic route. k_2 is the critical cross-reactivity risk requiring control.

Comparative Analysis: Leaving Group Performance

When selecting an alkylating agent for azide introduction, the leaving group determines both yield and stability.

Feature	2-Azidoethyl Mesylate	2-Azidoethyl Bromide	2-Azidoethyl Tosylate
Leaving Group Ability	High ($\approx \text{Br}^-$)	High	Moderate (Bulky)
Solubility	Polar Organic / Aqueous	Non-polar Organic	Non-polar Organic
Stability (Hydrolysis)	Moderate ($t_{1/2}$ ~hrs in H_2O)	Low (Rapid hydrolysis)	High (Stable solid)
Genotoxicity Risk	High (Alkyl Sulfonate)	High (Alkyl Halide)	High (Alkyl Sulfonate)
Atom Economy	Good	Excellent	Poor (Large leaving group)
Purification	HPLC / Silica	Distillation (Volatile)	Recrystallization

Expert Insight: While the bromide is often cheaper, the mesylate is preferred in late-stage bioconjugation because it is less volatile and less prone to lachrymatory effects than short-chain alkyl bromides. However, the mesylate carries a stricter regulatory burden under ICH M7 due to the "alkyl sulfonate" structural alert.

Experimental Protocols for Cross-Reactivity Assessment

Protocol A: Hydrolytic Stability Profiling

Objective: Determine the half-life ($t_{1/2}$) of the reagent in aqueous buffers to define the "process hold time" before the reagent degrades or hydrolyzes.

Methodology:

- Preparation: Dissolve **2-Azidoethyl methanesulfonate** (10 mM) in D_2O containing phosphate buffer (pH 7.4) and d_6 -DMSO (internal standard).
- Monitoring: Acquire ^1H -NMR spectra every 15 minutes for 12 hours at 25°C and 37°C.

- Quantification: Track the decay of the methylene triplet adjacent to the mesylate (~4.3 ppm) and the appearance of the methylene triplet of the alcohol (~3.7 ppm).
- Calculation: Plot $\ln[\text{Concentration}]$ vs. time. The slope = $-k_{\text{obs}}$. Calculate $t_{1/2} = 0.693 / k_{\text{obs}}$.

Self-Validating Check: The integral of the methyl group on the released Methanesulfonic Acid (MSA) must match the integral of the formed alcohol product.

Protocol B: NBP Surrogate Assay for Alkylation Potential

Objective: A colorimetric chemical assay to estimate the alkylating power (and potential genotoxicity) without using biological systems.

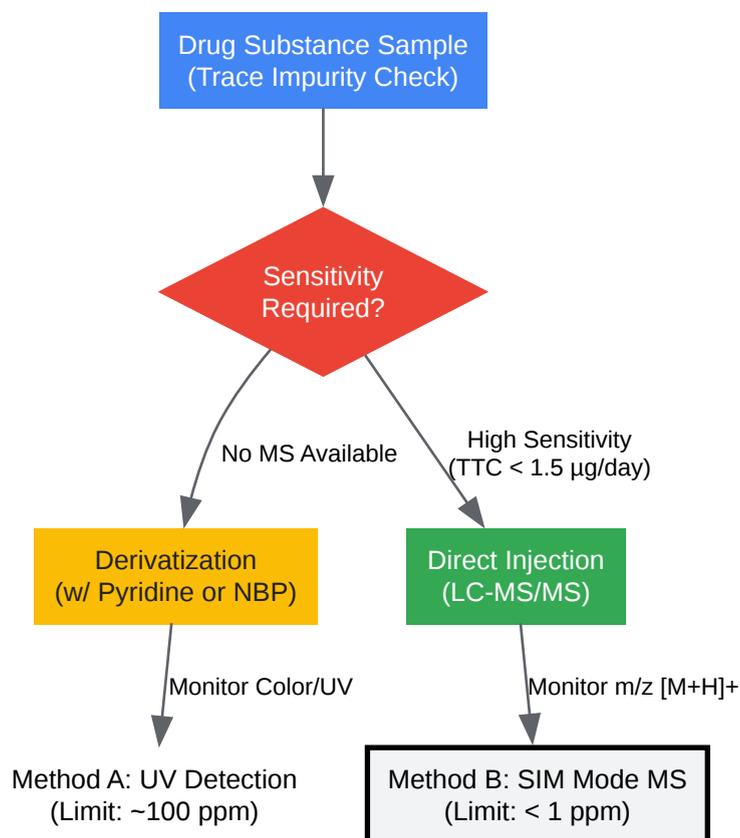
- Reagent: Prepare 4-(p-nitrobenzyl)pyridine (NBP) at 5% in acetone.
- Reaction: Mix 100 μL of test article (various concentrations) with 100 μL NBP solution and 100 μL water.
- Incubation: Heat at 100°C for 20 minutes (sealed vial).
- Development: Cool and add 100 μL of 50% triethylamine in acetone.
- Readout: Measure Absorbance at 560 nm immediately.
 - Result: A purple chromophore indicates active alkylation.
 - Comparison: Compare OD_{560} against a standard curve of Ethyl Methanesulfonate (EMS).

Impurity Control Strategy (ICH M7)

For drug development, proving the absence of this reagent in the final product is mandatory.

Analytical Detection Workflow (LC-MS/MS)

Direct detection of mesylates is difficult due to poor UV absorbance. Derivatization or Mass Spectrometry is required.



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Figure 2: Decision tree for analytical method selection based on required sensitivity (TTC).

Recommended Method (Direct LC-MS):

- Column: C18 Reverse Phase (High aqueous stability).
- Mobile Phase: 0.1% Formic Acid in H₂O / Acetonitrile.
- Ionization: ESI Positive.
- Target Ion: Monitor the specific mass of the azide-mesylate (or its ammonium adduct). Note that mesylates can fragment easily; optimize for the [M+NH₄]⁺ or [M+Na]⁺ adduct if the protonated molecular ion is unstable.

References

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Sources

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